molecular formula C10H7BrO2S B6161465 3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid CAS No. 1936008-42-2

3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid

Cat. No.: B6161465
CAS No.: 1936008-42-2
M. Wt: 271.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methylbenzothiophene followed by carboxylation. The reaction typically proceeds as follows:

    Bromination: 2-methylbenzothiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 3-position.

    Carboxylation: The resulting 3-bromo-2-methylbenzothiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom or reduce the carboxylic acid group to an alcohol.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of 3-substituted derivatives such as 3-amino-2-methyl-1-benzothiophene-5-carboxylic acid.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2-methyl-1-benzothiophene-5-carboxylic acid or 3-bromo-2-methyl-1-benzothiophene-5-methanol.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its potential anticancer activity could involve inhibition of specific kinases or disruption of cellular signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-methylbenzothiophene: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.

    2-methyl-1-benzothiophene-5-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-bromo-1-benzothiophene: Lacks both the methyl and carboxylic acid groups, resulting in different chemical properties and applications.

Uniqueness

3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid is unique due to the combination of its bromine, methyl, and carboxylic acid substituents. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid involves the bromination of 2-methyl-1-benzothiophene-5-carboxylic acid followed by the introduction of a bromine substituent at the 3-position of the benzothiophene ring. The resulting intermediate is then subjected to carboxylation to yield the final product.", "Starting Materials": [ "2-methyl-1-benzothiophene-5-carboxylic acid", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Bromination of 2-methyl-1-benzothiophene-5-carboxylic acid using bromine in the presence of sodium hydroxide and diethyl ether as a solvent to yield 3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid.", "Step 2: Introduction of a bromine substituent at the 3-position of the benzothiophene ring using bromine in the presence of ethanol as a solvent to yield the intermediate.", "Step 3: Carboxylation of the intermediate using carbon dioxide in the presence of sodium hydroxide and ethanol as a solvent to yield the final product, 3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid." ] }

CAS No.

1936008-42-2

Molecular Formula

C10H7BrO2S

Molecular Weight

271.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.